1,2,4-Triazole

Catalog No.
S3715815
CAS No.
63598-71-0
M.F
C2H3N3
M. Wt
69.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triazole

CAS Number

63598-71-0

Product Name

1,2,4-Triazole

IUPAC Name

1H-1,2,4-triazole

Molecular Formula

C2H3N3

Molecular Weight

69.07 g/mol

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)

InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N

SMILES

C1=NC=NN1

Solubility

Soluble in water, ethanol
Solubility in water, g/100ml at 20 °C: 125

Canonical SMILES

C1=NC=NN1

1,2,4-Triazole is a five-membered heterocyclic compound that contains three nitrogen atoms and two carbon atoms in its ring structure, represented by the molecular formula C2H3N3C_2H_3N_3. This compound is notable for its amphoteric nature, allowing it to undergo both N-protonation and deprotonation in aqueous solutions. The pKa values of 1,2,4-triazole are approximately 10.26 for the neutral molecule and 2.45 for its triazolium form, indicating its ability to behave as both an acid and a base in different conditions . The compound exhibits aromatic characteristics due to the resonance stabilization provided by the nitrogen atoms within the ring.

, including:

  • Protonation and Deprotonation: The compound can accept protons at nitrogen sites under acidic conditions or donate protons under basic conditions.
  • Cycloaddition Reactions: It can engage in cycloaddition reactions with alkynes or azides, forming more complex triazole derivatives .
  • Nucleophilic Substitution: 1,2,4-triazole can undergo nucleophilic substitution reactions, particularly when reacted with electrophiles like alkyl halides .

1,2,4-Triazole and its derivatives exhibit significant biological activities. They are primarily recognized for their role as antifungal agents; compounds such as fluconazole and itraconazole are widely used in clinical settings to treat fungal infections. Additionally, research has indicated that 1,2,4-triazoles may possess anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation . Their potential as chemotherapeutic agents is an area of ongoing investigation.

Several methods exist for synthesizing 1,2,4-triazole:

  • Einhorn-Brunner Reaction: This method involves the reaction of thiosemicarbazide with formic acid followed by cyclization.
  • Pellizzari Reaction: Another synthetic route that allows for the formation of triazoles from various precursors .
  • Photochemical Methods: Recent studies have explored photochemical synthesis using diazoalkanes and azomethine ylides to produce 1,2,4-triazoles via dipolar cycloaddition reactions .
  • Microwave Irradiation: A modern approach that enhances reaction rates and yields when synthesizing substituted triazoles from hydrazines and formamide .

1,2,4-Triazole has diverse applications across various fields:

  • Pharmaceuticals: It serves as a core structure in numerous antifungal medications and is being investigated for its anticancer properties.
  • Agriculture: Certain derivatives are utilized as plant growth regulators.
  • Coordination Chemistry: The compound acts as a bridging ligand in coordination complexes due to its ability to coordinate with metal ions .

Research on the interactions of 1,2,4-triazole with biological systems has revealed its potential effects on enzyme activity and cellular processes. For instance, studies have shown that certain triazole derivatives can inhibit cytochrome P450 enzymes involved in drug metabolism and steroid biosynthesis. This interaction profile suggests that while beneficial as therapeutic agents, these compounds may also lead to drug-drug interactions when co-administered with other medications .

1,2,4-Triazole is part of a broader class of triazoles. Below are comparisons with similar compounds:

CompoundStructureUnique Features
1,2,3-TriazoleContains one carbon atom lessMore stable under acidic conditions; used in click chemistry
1,3,4-ThiadiazoleContains sulfurExhibits different biological activities; used in agrochemicals
BenzotriazoleBenzene ring fusedStronger UV absorbers; used in plastics and coatings

Unique Characteristics of 1,2,4-Triazole

  • Its amphoteric nature allows it to participate in a wide range of

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Brown solid; [ICSC] White crystalline powder; [MSDSonline]
BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Color/Form

Needles from benzene/ethanol

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

69.032697108 g/mol

Monoisotopic Mass

69.032697108 g/mol

Boiling Point

260 °C (decomposes)
260 °C

Flash Point

170 °C closed cup
170 °C c.c.

Heavy Atom Count

5

Density

640 kg/m³

Decomposition

When heated to decomposition it emits toxic vapors of /nitroxides/.
The substance decomposes on heating producing toxic fumes including nitrogen oxides, ammonia fumes and hydrogen cyanide.
290 °C

Melting Point

120-121 °C

UNII

10MS0Y1RDI

Vapor Pressure

0.6 [mmHg]
Vapor pressure, Pa at 20 °C: 0.2

Absorption Distribution and Excretion

After a single oral administration of 1 mg/kg bw (test substance (14)C-labeled) to male rats (strain not given), approx 100% of the (14)C activity was absorbed from the digestive tract.
8 hr after a single iv administration of 1 mg/kg bw (test substance (14)C-labeled) to male rats (strain not given), approx 50% of the applied radioactivity was detectable in the body of the animals (gastrointestinal tract not considered). 3 days after the application approx 1.5% of the applied activity could be found, and after 6 days the (14)C-activity was no longer measurable (detection limit 0.3%).
Following a single oral or iv administration of 1 mg/kg bw (test substance (14)C-labeled) to male rats (strain not given), approx. 0.1% of the (14)C-activity was exhaled within 30 hr.
1H-1,2,4-Triazole (14)C-labeled was administered to male rats orally (dose: 1 mg/kg bw) or iv (doses: 0.1, 1, 10, 100 mg/kg bw). Within 48 hr after the single application 92-94% of the (14)C-activity was excreted with the urine and 3-5% with the feces, regardless whether the substance was applied orally or iv.
For more Absorption, Distribution and Excretion (Complete) data for 1H-1,2,4-Triazole (6 total), please visit the HSDB record page.

Wikipedia

1,2,4-Triazole

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

1,2,4-Triazole is made by reaction between hydrazine and formamide. Distillation.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Adhesive Manufacturing
1H-1,2,4-Triazole: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Separated from strong oxidants, and strong acids. Store in an area without drain or sewer access.

Dates

Modify: 2023-07-27

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